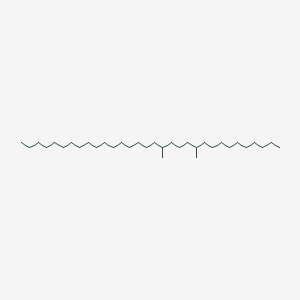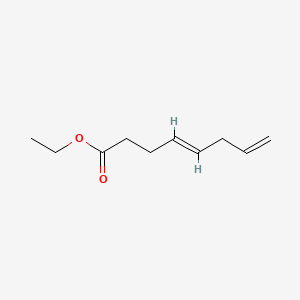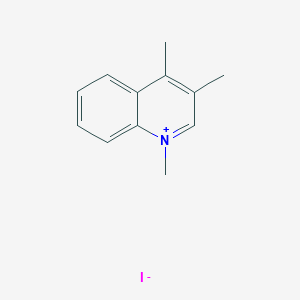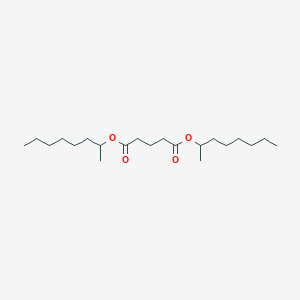
11,15-Dimethyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,15-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70 It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.
Analyse Chemischer Reaktionen
Types of Reactions
11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.
Wissenschaftliche Forschungsanwendungen
11,15-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Wirkmechanismus
The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11,15-Dimethylheptatriacontane: Another long-chain alkane with similar structural properties but a longer carbon chain (C39H80).
10,22-Dimethyldotriacontane: A structurally similar compound with methyl groups at different positions on the carbon chain.
Uniqueness
11,15-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties. This positioning can affect its melting point, boiling point, and reactivity compared to other similar long-chain alkanes.
Eigenschaften
CAS-Nummer |
73189-43-2 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
11,15-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI-Schlüssel |
UUJDZYYGXRDHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)

![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
